2-Amino-3-pentafluoroethylsulfanyl-propionic acid

Description

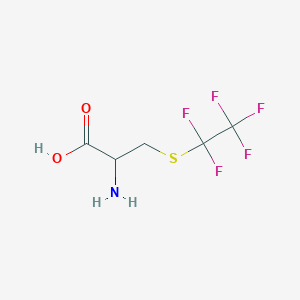

2-Amino-3-pentafluoroethylsulfanyl-propionic acid is a fluorinated amino acid derivative characterized by a pentafluoroethylsulfanyl (-S-C₂F₅) substituent at the β-position of the propionic acid backbone.

Properties

IUPAC Name |

2-amino-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F5NO2S/c6-4(7,8)5(9,10)14-1-2(11)3(12)13/h2H,1,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXJTTZKVOIIPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-pentafluoroethylsulfanyl-propionic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-3-mercaptopropionic acid and pentafluoroethyl iodide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Reaction Mechanism: The pentafluoroethyl iodide reacts with the thiol group of 2-amino-3-mercaptopropionic acid, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: The use of large-scale reactors to accommodate the reaction on an industrial scale.

Optimization of Reaction Conditions: Optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-pentafluoroethylsulfanyl-propionic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfanyl group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution Reagents: Substitution reactions may involve reagents such as acyl chlorides or alkyl halides.

Major Products

Sulfoxides and Sulfones: Products of oxidation reactions.

Derivatives: Various derivatives formed through substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Drug Development:

2-Amino-3-pentafluoroethylsulfanyl-propionic acid serves as a building block for the synthesis of novel pharmaceuticals. Its structural analogs have been investigated for their potential as inhibitors of specific enzymes or receptors involved in various diseases.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of compounds derived from this amino acid in inhibiting certain types of cancer cell proliferation. The fluorinated side chain enhances lipophilicity, improving cellular uptake and bioavailability .

Biochemical Research

Metabolic Studies:

This compound is utilized in metabolic studies to trace pathways involving sulfur-containing amino acids. Its unique structure allows researchers to explore its role in metabolic processes and its impact on cellular functions.

Data Table: Metabolic Pathways Involving this compound

| Pathway | Organism | Effect Observed |

|---|---|---|

| Sulfur Metabolism | E. coli | Enhanced growth under sulfur-limiting conditions |

| Amino Acid Biosynthesis | Mammalian Cells | Increased synthesis of cysteine derivatives |

| Neurotransmitter Regulation | Rat Brain | Modulation of glutamate receptor activity |

Agricultural Chemistry

Pesticide Development:

Research indicates that derivatives of this compound exhibit herbicidal properties. The fluorinated moiety contributes to the compound's effectiveness against specific plant pathogens.

Case Study:

In field trials, a formulation containing this compound demonstrated significant efficacy in controlling weed growth while minimizing damage to crop plants, suggesting potential for use in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 2-Amino-3-pentafluoroethylsulfanyl-propionic acid involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways: It may influence biochemical pathways, leading to various physiological effects.

Binding Interactions: The pentafluoroethylsulfanyl group may enhance binding interactions with target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Fluorinated Amino Acid Derivatives

Table 1: Key Properties of Fluorinated Amino Acids

Key Observations:

- Molecular Weight and Fluorination : The pentafluoroethylsulfanyl group in the target compound increases its molecular weight (~275.16 g/mol) compared to ASA2349 (183.18 g/mol), reflecting the contribution of five fluorine atoms and the sulfur-containing group.

- Thermal Stability : ASA2349 exhibits a high decomposition temperature (224–228°C), likely due to strong intermolecular hydrogen bonding and aromatic stacking of the fluorophenyl group. The target compound’s stability may differ due to the electron-withdrawing -S-C₂F₅ group, which could disrupt crystal packing .

Sulfur-Containing Analogues

Table 2: Comparison of Sulfur-Functionalized Propionic Acids

Key Observations:

- Reactivity : The fluorosulfonyl (-SO₂F) group in the compound from is highly reactive, enabling participation in nucleophilic substitutions, whereas the -S-C₂F₅ group in the target compound is less reactive but more lipophilic .

- Biological Interactions: Thienopyrimidine-containing derivatives (e.g., ) may exhibit enhanced binding to enzymes or receptors due to aromatic stacking, whereas the -S-C₂F₅ group could influence membrane permeability or protein interactions via hydrophobic effects.

Biological Activity

2-Amino-3-pentafluoroethylsulfanyl-propionic acid (CAS No. 1301738-63-5) is a synthetic amino acid derivative notable for its unique pentafluoroethylsulfanyl group. This compound has garnered attention in scientific research due to its potential biological activities, including interactions with enzymes and receptors, which may lead to various physiological effects.

The synthesis of this compound typically involves the reaction of 2-amino-3-mercaptopropionic acid with pentafluoroethyl iodide under basic conditions (e.g., sodium hydroxide). The reaction mechanism primarily involves nucleophilic substitution, where the thiol group of the mercaptopropionic acid reacts with the electrophilic carbon of pentafluoroethyl iodide, resulting in the formation of the target compound.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within biological systems. Key aspects of its mechanism include:

- Molecular Targets : The compound may bind to various enzymes or receptors, influencing their activity.

- Biochemical Pathways : It may modulate signaling pathways that are critical for cellular functions.

- Binding Interactions : The presence of the pentafluoroethylsulfanyl group can enhance binding affinity to target biomolecules, potentially leading to increased efficacy in therapeutic applications.

Biological Activities

Research into the biological activities of this compound has revealed several promising avenues:

- Antimicrobial Activity : Preliminary studies suggest that derivatives similar to this compound exhibit antimicrobial properties against various pathogens, including drug-resistant strains. The unique chemical structure may contribute to enhanced interaction with microbial targets .

- Antioxidant Properties : Compounds with similar structures have shown potential antioxidant activities, which could be beneficial in mitigating oxidative stress-related diseases .

- Immunomodulatory Effects : Some studies indicate that amino acid derivatives can modulate immune responses, enhancing the secretion of important cytokines and chemokines . This suggests a potential role for this compound in therapeutic applications aimed at immune regulation.

Case Studies and Research Findings

A review of recent research highlights several findings relevant to the biological activity of this compound:

- A study demonstrated that related compounds could inhibit the release of amyloid precursor protein (APP) in neuronal cells, which is significant in the context of Alzheimer’s disease pathology .

- Another investigation focused on the synthesis and testing of various amino acid derivatives, revealing significant immunostimulatory effects among certain analogs, indicating that modifications can lead to enhanced biological activities .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Group | Notable Activity |

|---|---|---|

| 2-Amino-3-mercaptopropionic acid | Thiol group | Antioxidant properties |

| 2-Amino-3-trifluoromethylsulfanyl-propionic acid | Trifluoromethyl group | Antimicrobial activity |

| 2-Amino-3-chloropropionic acid | Chlorine atom | Neuroprotective effects |

The distinct pentafluoroethylsulfanyl group in this compound may provide unique reactivity and biological interactions compared to these analogs.

Q & A

What are the optimal synthetic routes for 2-amino-3-pentafluoroethylsulfanyl-propionic acid, and how can reaction efficiency be validated?

Basic

Synthesis typically involves nucleophilic substitution or thiol-ene reactions to introduce the pentafluoroethylsulfanyl group. Purification requires reversed-phase HPLC or fluorinated solvent extraction to isolate the compound from byproducts. Validate efficiency via <sup>19</sup>F NMR to confirm fluorinated group integration and LC-MS/MS to assess purity (>98%) .

Advanced

Optimize reaction pathways using quantum chemical calculations (e.g., DFT) to predict activation barriers for fluorinated intermediates. Implement in situ reaction monitoring via Raman spectroscopy to track real-time kinetics. Compare computational predictions (e.g., transition state geometries) with experimental yields to refine pathways .

How can researchers resolve contradictions in environmental persistence data for this compound?

Advanced

Discrepancies often arise from matrix effects (e.g., soil vs. water). Use high-resolution mass spectrometry (HRMS) to identify degradation products and quantify half-lives under varying pH and UV conditions. Cross-reference with ECHA’s SVHC assessments for structurally similar PFAS to infer persistence mechanisms .

What analytical methods are most reliable for quantifying trace levels of this compound in biological matrices?

Basic

Employ LC-MS/MS with a C18 column and methanol/ammonium acetate mobile phase. Use <sup>13</sup>C-labeled internal standards to correct for matrix effects. Validate limits of detection (LOD < 0.1 ng/mL) via spike-recovery experiments in plasma or liver homogenates .

Advanced

Develop a multi-isotope dilution assay using <sup>15</sup>N-labeled analogs to enhance precision. Couple with ion mobility spectrometry (IMS) to separate co-eluting PFAS isomers, reducing false positives in complex samples .

What computational tools are effective for modeling its interactions with biological targets?

Advanced

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for sulfhydryl-containing enzymes. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability of fluorine-protein interactions over 100-ns trajectories. Cross-correlate with in vitro enzyme inhibition assays .

How does the compound’s fluorinated chain length impact its reactivity in nucleophilic environments?

Basic

Compare reaction rates with shorter-chain analogs (e.g., perfluorobutyl vs. pentafluoroethyl) using kinetic studies. The electron-withdrawing effect of longer chains reduces nucleophilic susceptibility, quantified via Hammett σF parameters .

What methodologies identify degradation pathways under oxidative conditions?

Advanced

Use advanced oxidation processes (AOPs) like UV/H2O2 and track intermediates via time-resolved HRMS. Apply quantum mechanical calculations (e.g., CASSCF) to map radical-mediated cleavage pathways of the C-S bond .

How can researchers address discrepancies in cytotoxicity studies across cell lines?

Advanced

Perform transcriptomic profiling (RNA-seq) to identify cell-specific metabolic pathways (e.g., glutathione depletion). Use organ-on-chip models to simulate tissue-specific uptake and compare with traditional 2D cultures .

What are the challenges in synthesizing enantiomerically pure forms, and how are they mitigated?

Basic

Racemization occurs during sulfanyl group introduction. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis with BINAP ligands. Confirm enantiopurity via chiral HPLC with a β-cyclodextrin column .

How do solvent polarities influence its conformational stability?

Advanced

Conduct dielectric constant-dependent <sup>1</sup>H NMR studies in DMSO/water mixtures. Pair with MD simulations to correlate solvent polarity with intramolecular H-bonding patterns involving the amino and sulfanyl groups .

What strategies validate its role as a metabolic disruptor in vivo?

Advanced

Use <sup>19</sup>F MRI to track biodistribution in rodent models. Integrate metabolomics (GC-TOF-MS) to map perturbations in TCA cycle intermediates. Compare with PFOS/PFOA datasets to identify conserved toxicity pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.